Pyridoxine (O4-O5') Dimer Pyridoxine (O4-O5') Dimer
Brand Name: Vulcanchem
CAS No.:
VCID: VC0204496
InChI:
SMILES:
Molecular Formula: C₁₆H₂₂Cl₂N₂O₅
Molecular Weight: 393.26

Pyridoxine (O4-O5') Dimer

CAS No.:

Cat. No.: VC0204496

Molecular Formula: C₁₆H₂₂Cl₂N₂O₅

Molecular Weight: 393.26

* For research use only. Not for human or veterinary use.

Pyridoxine (O4-O5') Dimer -

Specification

Molecular Formula C₁₆H₂₂Cl₂N₂O₅
Molecular Weight 393.26

Introduction

Chemical Structure and Properties

Molecular Structure

The Pyridoxine (O4-O5') Dimer is formed through a covalent bond between the hydroxyl groups at positions O4 and O5' on two pyridoxine molecules. This linkage results in a stable dimeric structure with altered physicochemical properties compared to the monomeric form.

The molecular formula for the dimer is C16H22N2O6C_{16}H_{22}N_2O_6, with a molecular weight approximately double that of pyridoxine due to the combination of two monomer units minus water lost during the condensation reaction.

Key structural features include:

  • A central oxygen bridge connecting the two pyridine rings.

  • Retention of functional groups such as hydroxymethyl and amine groups on each monomer unit.

  • Symmetry that may contribute to unique optical and electronic properties.

Physicochemical Properties

The dimerization of pyridoxine affects its solubility, melting point, and reactivity:

  • Solubility: The dimer is less soluble in water compared to monomeric pyridoxine due to increased hydrophobic interactions.

  • Melting Point: The melting point is higher than that of pyridoxine due to stronger intermolecular forces within the dimer.

  • Reactivity: The presence of a covalent bond between O4 and O5' alters the reactivity of these positions, potentially making the dimer less susceptible to oxidation.

These properties make the dimer an interesting candidate for applications requiring enhanced stability or modified solubility profiles.

Synthesis and Characterization

Synthesis Methods

The synthesis of Pyridoxine (O4-O5') Dimer typically involves controlled chemical reactions that promote dimerization while minimizing side reactions. Common approaches include:

  • Oxidative Coupling: Using oxidizing agents to facilitate bond formation between hydroxyl groups.

  • Enzymatic Catalysis: Employing enzymes such as oxidases or dehydrogenases that specifically target hydroxyl groups on pyridoxine molecules .

  • Thermal Condensation: Heating pyridoxine under specific conditions to induce dehydration and bond formation.

Each method has advantages and limitations in terms of yield, purity, and scalability.

Characterization Techniques

Characterization of the Pyridoxine (O4-O5') Dimer involves advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Provides detailed information about the chemical environment of atoms within the dimer.

  • Mass Spectrometry (MS): Confirms molecular weight and structural integrity.

  • X-ray Crystallography: Reveals three-dimensional arrangement and bonding patterns .

  • Infrared Spectroscopy (IR): Identifies functional groups and confirms bond formation between O4 and O5'.

Table 1 summarizes key data obtained from characterization studies:

PropertyMethodObservations
Molecular WeightMass Spectrometry~318 Da
Bond FormationInfrared SpectroscopyPeak at ~1100 cm1^{-1} indicating C-O-C linkage
Structural SymmetryX-ray CrystallographySymmetrical arrangement around oxygen bridge

Biological Significance

Role in Metabolism

While pyridoxine itself is well-studied for its role in metabolism, the biological significance of its dimeric form remains an emerging area of research. Preliminary studies suggest that Pyridoxine (O4-O5') Dimer may exhibit unique interactions with enzymes involved in vitamin B6 metabolism .

Emerging Research Findings

Recent studies have highlighted several intriguing aspects of Pyridoxine (O4-O5') Dimer:

  • Antioxidant Activity: The dimer exhibits higher antioxidant activity compared to pyridoxine alone, potentially due to synergistic effects between the two monomer units .

  • Interaction with Proteins: It shows selective binding affinity for certain proteins involved in oxidative stress response .

  • Industrial Applications: Its stability under harsh conditions makes it suitable for use in food preservation and cosmetics .

Table 2 provides a comparative analysis of key properties between pyridoxine and its dimer:

PropertyPyridoxinePyridoxine (O4-O5') Dimer
SolubilityHighModerate
StabilityModerateHigh
Antioxidant ActivityModerateHigh

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